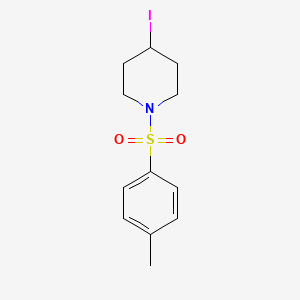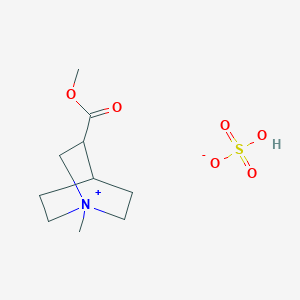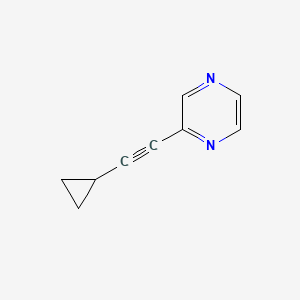
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a compound with significant industrial and research applications. The compound is known for its unique chemical structure, which includes both isocyanate and hydroxyl functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate product. The process requires careful handling of phosgene, a highly toxic reagent, and is typically conducted in a well-ventilated fume hood with appropriate safety measures in place .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base catalyst and a hydrogenation catalyst, such as palladium on carbon, under elevated pressure and temperature .
Industrial Production Methods
Industrial production of 1,3-Diisocyanato-2-methylbenzene involves large-scale phosgenation of 2-methyl-1,3-phenylenediamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
For 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, industrial production typically involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize throughput. The use of advanced catalysts and process control systems ensures high efficiency and product consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes a variety of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol participates in:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Alcohols and Amines: For addition reactions with 1,3-Diisocyanato-2-methylbenzene.
Polyols: For polymerization reactions.
Carboxylic Acids and Alkyl Halides: For esterification and etherification reactions with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Major Products
Urethanes and Ureas: From addition reactions of 1,3-Diisocyanato-2-methylbenzene.
Polyurethanes: From polymerization reactions.
Esters and Ethers: From reactions of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Polymer Chemistry: As a monomer in the synthesis of polyurethanes and other polymers.
Material Science: In the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Biotechnology: In the development of biocompatible materials for medical devices.
Wirkmechanismus
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups, which can form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers. The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol allow it to participate in various condensation reactions, forming esters, ethers, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene Diisocyanate (TDI): Similar in structure but lacks the hydroxyl functionality.
Hexamethylene Diisocyanate (HDI): Another diisocyanate used in polymer synthesis.
Trimethylolpropane (TMP): Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with different alkyl substituents
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions compared to compounds with only isocyanate or hydroxyl groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .
Eigenschaften
CAS-Nummer |
9017-09-8 |
|---|---|
Molekularformel |
C15H20N2O5 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2-4H,1H3;7-9H,2-5H2,1H3 |
InChI-Schlüssel |
MPJSOYOHMTUDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O |
Verwandte CAS-Nummern |
9017-09-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)



![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)







